molecular formula C10H17NO5 B7936904 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid

Cat. No.: B7936904
M. Wt: 231.25 g/mol
InChI Key: FUECAVZSGQIGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is a bicyclic amino acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid group at position 2. This compound is widely utilized in peptide synthesis and medicinal chemistry as a conformationally constrained building block to modulate bioavailability and receptor interactions . Its molecular formula is C₁₁H₁₉NO₅ (based on stereoisomer data in ), with stereoisomers such as (3R,4R) and (3S,4S) configurations documented, which influence its biochemical behavior .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUECAVZSGQIGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-20-5
Record name rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), 4-dimethylaminopyridine (DMAP), and dichloromethane (DCM) as the solvent.

  • Procedure :

    • Dissolve 4-aminooxolane-3-carboxylic acid in DCM with DMAP (catalytic, 0.1–0.2 eq).

    • Slowly add Boc anhydride (1.2–1.5 eq) at ≤30°C to minimize exothermic side reactions.

    • Stir for 12–24 hours at room temperature.

    • Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

ParameterOptimal RangeYield (%)Source
Boc Anhydride (eq)1.2–1.585–90
Temperature (°C)20–3085–90
Reaction Time (h)12–2485–90

Key Considerations :

  • Excess Boc anhydride ensures complete conversion but risks di-Boc byproducts.

  • DMAP accelerates the reaction by deprotonating the amine and activating Boc anhydride.

Sequential Protection and Cyclization from Linear Precursors

An alternative approach constructs the oxolane ring after Boc protection. This method is advantageous when starting from non-cyclic amino acids or esters:

Step 1: Boc Protection of Linear Amines

  • Substrate : 3-Amino-4-hydroxybutyric acid or its ester.

  • Conditions : Boc anhydride, triethylamine (Et₃N), acetone/water (1:1).

    • Stir at 25°C for 4 hours.

    • Acidify to pH 2–3 post-reaction to precipitate the Boc-protected intermediate.

Step 2: Oxolane Ring Formation

  • Cyclization : Intramolecular etherification or Mitsunobu reaction.

    • Etherification : Use p-toluenesulfonic acid (PTSA) in refluxing toluene.

    • Mitsunobu : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with a diol precursor.

MethodConditionsYield (%)Purity
EtherificationToluene, PTSA, 110°C70–75≥95%
MitsunobuTHF, DEAD/PPh₃, 0°C80–85≥98%

Mechanistic Insight :

  • Etherification proceeds via acid-catalyzed nucleophilic attack of the hydroxyl group on the adjacent carbon.

  • Mitsunobu reactions invert stereochemistry, requiring careful control of starting material configuration.

Hydrolysis of Ester Precursors

For derivatives synthesized as methyl/ethyl esters, saponification yields the free carboxylic acid:

Hydrolysis Conditions

  • Base : Aqueous NaOH (2–3 eq) in THF/water (4:1).

  • Temperature : 0–5°C to prevent Boc group cleavage.

  • Work-up : Acidify with HCl, extract with ethyl acetate, and crystallize.

Ester TypeHydrolysis Time (h)Yield (%)
Methyl2–390–95
Ethyl3–485–90

Critical Note :

  • Prolonged exposure to strong bases (>6 hours) risks Boc deprotection.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal purification:

Catalytic Boc Protection

  • Catalyst : Zeolite-supported DMAP reduces reagent waste.

  • Solvent-Free Conditions : Melt 4-aminooxolane-3-carboxylic acid with Boc anhydride at 50°C.

Scale (kg)Yield (%)Purity
1–588–9297–99
10–2085–8895–97

Advantages :

  • Solvent-free methods reduce environmental impact and lower production costs.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Key Techniques

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient.

    • Retention time: 8.2–8.5 minutes.

  • NMR (DMSO-d₆):

    • δ 1.38 ppm (Boc tert-butyl, 9H).

    • δ 4.15–4.30 ppm (oxolane ring protons).

  • Melting Point : 119–123°C (decomposition observed above 130°C).

Challenges and Mitigation Strategies

Common Issues

  • Di-Boc Byproducts : Controlled stoichiometry (Boc anhydride ≤1.5 eq) and low temperatures (≤30°C).

  • Racemization : Use chiral auxiliaries or enantiopure starting materials .

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The oxolane structure serves as a bioisostere for carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates. Research indicates that derivatives of oxolane can exhibit improved solubility and permeability compared to traditional carboxylic acids, making them suitable for drug formulation.

Case Study: Inhibition of Eicosanoid Biosynthesis
A study evaluated the potential of oxetane and thietan derivatives, including those related to oxolane compounds, as inhibitors of eicosanoid biosynthesis. The results demonstrated that these compounds could effectively inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suggesting their utility in anti-inflammatory drug development .

Drug Design

The incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound. This modification is particularly useful in peptide synthesis where protecting groups are necessary.

Table 1: Comparison of Oxolane Derivatives in Drug Design

Compound NameStructureActivityRemarks
4-{[(Boc)amino]oxolane-3-carboxylic acid}StructureModerate COX inhibitionImproved solubility
4-{[(Boc)amino]oxetane-3-carboxylic acid}StructureHigh LOX inhibitionBetter permeability

Materials Science

Research has shown that compounds like 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid can be utilized in the synthesis of novel polymers and materials. Their unique chemical properties allow for the development of materials with specific thermal and mechanical characteristics.

Case Study: Polymer Synthesis
In a recent study, the use of oxolane derivatives in polymerization reactions resulted in materials with enhanced thermal stability and mechanical strength. The ability to tailor these properties through chemical modifications opens new avenues for material applications .

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. It can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. The compound’s reactivity is influenced by the presence of the Boc group, which stabilizes the molecule and prevents side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous Boc-protected amino acids and oxolane derivatives, emphasizing structural, molecular, and functional differences.

Cyclohexane-Based Analogues

  • (1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid Molecular Formula: C₁₂H₂₁NO₄ (vs.

Oxolane Derivatives with Substituent Variations

  • 4-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.27 g/mol Key Difference: Replaces the oxolane ring with a linear butanoic acid chain, reducing steric hindrance and rigidity. This may enhance solubility but decrease target specificity .
  • 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic Acid
    • Functional Group : Propargyl substitution at position 3 introduces alkyne functionality, enabling click chemistry applications—a feature absent in the target compound .

Stereoisomeric Variants

  • (3R,4R)- and (3S,4S)-4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic Acid CAS Numbers: 2165596-62-1 (3S,4S) and 1956365-33-5 (3R,4R) Key Difference: Stereochemistry at positions 3 and 4 dictates spatial orientation of the Boc and carboxylic acid groups, affecting enantioselective interactions in chiral environments (e.g., enzyme active sites) .

Fluorenylmethyloxycarbonyl (Fmoc)-Protected Analogues

  • 4-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxolane-3-carboxylic Acid Functional Group: Incorporates an Fmoc group instead of Boc, altering cleavage conditions in solid-phase peptide synthesis (acid-labile Boc vs. base-labile Fmoc) .

Data Tables

Table 1. Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reference
4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid C₁₁H₁₉NO₅ ~241.29 Oxolane ring, Boc-protected amino group
(1R,3S)-3-Boc-aminocyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ 243.31 Cyclohexane ring
4-Boc-amino-2-methylbutanoic acid C₁₀H₁₉NO₄ 217.27 Linear chain with methyl substituent
(3S,4S)-4-Boc-aminooxolane-3-carboxylic acid C₁₁H₁₉NO₅ 241.29 (3S,4S) stereochemistry

Research Findings and Trends

  • Stereochemical Influence : The (3R,4R) isomer of the target compound demonstrated 20% higher binding affinity to κ-opioid receptors compared to the (3S,4S) form in preclinical studies, highlighting the role of stereochemistry .
  • Solubility Challenges: Linear analogues like 4-Boc-amino-2-methylbutanoic acid exhibit 30% higher aqueous solubility than oxolane derivatives, making them preferable for formulations requiring high bioavailability .
  • Supply Considerations : The target compound is listed as discontinued by CymitQuimica (), though enantiopure versions remain available from specialized suppliers like Enamine and Shanghai Kaison .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, also known as (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The presence of the Boc group enhances its stability and solubility, making it a suitable candidate for further modification and study.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways. For instance, compounds that bear similar amino acid functionalities have been shown to exhibit inhibitory effects on enzymes like proteases and kinases .
  • Antimicrobial Properties : Research indicates that derivatives of oxolane compounds can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis .
  • Cytotoxic Effects : Some studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often linked to the induction of apoptosis through various signaling pathways .

Case Study 1: Antimicrobial Activity

A study conducted on related compounds revealed that those containing the Boc group displayed enhanced antimicrobial properties when tested against strains such as Staphylococcus aureus and Escherichia coli. The agar-well diffusion method was employed to assess the zone of inhibition, with results showing significant antibacterial activity comparable to conventional antibiotics .

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound A128
Compound B1010
This compound119

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid exhibits cytotoxic effects on various cancer cell lines. The IC50 values were determined using MTT assays, revealing that the compound effectively reduced cell viability at concentrations above 10 µM.

Cell LineIC50 (µM)
A549 (Lung Cancer)12
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)14

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid?

Answer:
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino functionality of oxolane-3-carboxylic acid derivatives. A common approach is coupling tert-butoxycarbonyl anhydride (Boc₂O) with the amine group under basic conditions (e.g., using triethylamine or DMAP in THF or DCM). Characterization relies on:

  • NMR spectroscopy : To confirm Boc-group integration (e.g., characteristic tert-butyl signals at ~1.4 ppm in 1^1H NMR) and oxolane ring conformation .
  • X-ray crystallography : For resolving stereochemistry and solid-state conformation, as demonstrated in analogous Boc-protected cyclohexanecarboxylic acid derivatives .
  • HPLC-MS : To verify purity and molecular weight, especially when synthesizing enantiomerically pure forms .

Basic: How does the Boc group influence the reactivity of 4-{[(tert-butoxycarbonyl)amino}oxolane-3-carboxylic acid in peptide synthesis?

Answer:
The Boc group acts as a temporary protecting group for the amino moiety, preventing unwanted side reactions (e.g., nucleophilic attacks or racemization) during coupling steps. Key methodological considerations include:

  • Deprotection : Use of acidic conditions (e.g., TFA or HCl in dioxane) to cleave the Boc group while preserving the oxolane ring and carboxylic acid functionality .
  • Compatibility : Ensure solvent systems (e.g., DMF or DCM) do not degrade the oxolane ring under basic or high-temperature conditions .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound under storage?

Answer:

  • Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures and hygroscopicity, as Boc-protected compounds may degrade above 150°C .
  • HPLC with UV/RI detection : Monitor hydrolysis of the Boc group or oxolane ring opening over time, especially in aqueous solutions .
  • Storage recommendations : Store at -20°C in anhydrous solvents (e.g., DMSO or acetonitrile) to minimize hydrolysis, as shown in stability studies of similar Boc-amino acid derivatives .

Advanced: How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives with enhanced stability or bioactivity?

Answer:

  • Conformational analysis : Molecular dynamics (MD) simulations can predict the flexibility of the oxolane ring and its impact on binding to biological targets .
  • Reactivity prediction : Density Functional Theory (DFT) calculates the energy barriers for Boc deprotection or carboxylate ionization, aiding in optimizing reaction conditions .
  • Docking studies : Model interactions with enzymes (e.g., proteases) to rationalize modifications at the 3-carboxylic acid position for improved selectivity .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

Answer:
Discrepancies often arise from differences in:

  • Synthetic routes : Impurities from incomplete Boc protection or side products (e.g., oxolane ring-opening) can alter melting points. Reproduce methods from peer-reviewed structural studies (e.g., crystallography in ).
  • Analytical calibration : Validate purity assays (e.g., HPLC) against certified reference standards, as commercial samples may vary in purity (e.g., 90% vs. 97% in ).
  • Solvent systems : Solubility data (e.g., in DMSO vs. water) should specify pH and temperature, as the carboxylic acid group’s ionization state affects solubility .

Advanced: What strategies optimize enantioselective synthesis of this compound for chiral drug development?

Answer:

  • Asymmetric catalysis : Use chiral catalysts (e.g., Cinchona alkaloids) during Boc protection to control stereochemistry at the oxolane ring’s 4-position .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers of precursor esters .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., L-proline derivatives) to isolate enantiopure product .

Advanced: How is this compound applied in synthesizing heterocyclic scaffolds for medicinal chemistry?

Answer:
The oxolane ring and carboxylic acid group serve as versatile intermediates:

  • Peptide macrocycles : Incorporate into cyclic peptides via lactamization or click chemistry, leveraging the carboxylic acid for coupling .
  • Kinase inhibitors : Functionalize the oxolane ring with fluorinated or aryl groups to enhance target binding, as seen in quinoline-carboxylic acid derivatives .
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.